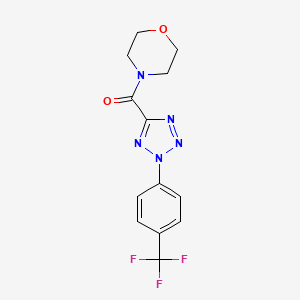

吗啉代(2-(4-(三氟甲基)苯基)-2H-四唑-5-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Morpholino is a type of molecule used in molecular biology to modify gene expression . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the physical properties of compounds . Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and are known for their energetic properties and use in pharmaceuticals.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could impact the compound’s reactivity .科学研究应用

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of organoboron compounds with organic halides or pseudohalides catalyzed by palladium . The compound’s trifluoromethylphenyl group serves as an excellent organoboron reagent in SM coupling due to its stability, mild reaction conditions, and functional group tolerance. Researchers have tailored specific derivatives of this compound for various SM coupling conditions, making it a versatile tool in synthetic chemistry.

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, including those related to our compound, find use in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, exemplifies this application. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. These compounds protect crops from pests and demonstrate unique biological activities, combining the physicochemical properties of fluorine with the pyridine moiety .

Pharmaceutical Research

The compound’s structure has relevance in pharmaceutical research. For instance:

- A study highlighted its role in synthesizing a key intermediate of the antitumor agent sorafenib.

- Several pharmaceutical and veterinary products containing the trifluoromethyl group have been granted market approval, and many candidates are undergoing clinical trials. The fluorine atom’s unique properties contribute to their efficacy .

Vapor-Phase Reactions

The compound’s trifluoromethyl group has been explored in vapor-phase reactions. These reactions offer a promising alternative for creating molecularly imprinted polymers, which have applications in various fields .

Vinylboronic Acid Synthesis

Researchers have employed the compound in microwave-assisted Suzuki-Miyaura cross-coupling reactions and cobalt-catalyzed coupling reactions. Additionally, it plays a role in preparing vinylic MIDA boronates and C2-aryl pyrrolobenzodiazepine antitumor agents .

Electrochemical Deposition

In situ electrochemical oxidation of thiophene derivatives containing the –PhCF3 group on electrode surfaces has potential applications. This method could lead to the development of molecularly imprinted polymers .

作用机制

Biochemical Pathways

It is known that compounds with similar structures can influence various biochemical pathways, leading to downstream effects

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects . .

未来方向

属性

IUPAC Name |

morpholin-4-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N5O2/c14-13(15,16)9-1-3-10(4-2-9)21-18-11(17-19-21)12(22)20-5-7-23-8-6-20/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCIMQWDXVFHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)

![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2501599.png)

![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)